molecular formula C6H2BrF2N3 B2975765 1-Azido-2-bromo-3,4-difluorobenzene CAS No. 2567498-79-5

1-Azido-2-bromo-3,4-difluorobenzene

Cat. No.: B2975765
CAS No.: 2567498-79-5
M. Wt: 234.004
InChI Key: IENNHAJAJHDUAX-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-3,4-difluorobenzene (molecular formula: C₆H₂BrF₂N₃, molecular weight: ~233.9 g/mol) is a multifunctional aromatic compound featuring an azide (-N₃), bromine (-Br), and two fluorine (-F) substituents at positions 1, 2, 3, and 4, respectively. The electron-withdrawing fluorine atoms modulate the aromatic ring’s electronic properties, while the bromine and azide groups offer orthogonal reactivity for further functionalization.

Properties

IUPAC Name

1-azido-2-bromo-3,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2N3/c7-5-4(11-12-10)2-1-3(8)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENNHAJAJHDUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=[N+]=[N-])Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 1-azido-2-bromo-3,4-difluorobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring safety protocols are in place due to the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-bromo-3,4-difluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often facilitated by copper (I)-catalyzed azide-alkyne cycloaddition reactions.

    Lithiation: The bromo and difluoro substituents allow for selective lithiation reactions, which can be used to introduce other functional groups

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used for lithiation reactions in THF-hexane.

    Copper (I) Catalysts: Employed in azide-alkyne cycloaddition reactions.

Major Products Formed

    Azido-bis-aryl Derivatives: Formed through palladium-catalyzed cross-coupling with arylboronic acids.

    Functionalized Benzene Derivatives: Resulting from selective lithiation and subsequent reactions

Scientific Research Applications

1-Azido-2-bromo-3,4-difluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-3,4-difluorobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The azido group can act as a nucleophile, while the bromo and difluoro groups influence the reactivity and selectivity of the compound . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 1-azido-2-bromo-3,4-difluorobenzene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Hazards
This compound C₆H₂BrF₂N₃ ~233.9 Not reported Not reported Explosive (azide), Irritant (Br, F)
1-Bromo-3,4-difluorobenzene C₆H₃BrF₂ 192.98 150–151 1.707 Skin/eye irritation
1-Azido-3,5-difluorobenzene C₆H₃F₂N₃ 155.10 Not reported Not reported Explosive risk (azide)
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 271.89 Not reported Not reported Irritant, toxic
1-Azido-2-bromo-4-(trifluoromethyl)benzene C₇H₃BrF₃N₃ 266.02 Not reported Not reported Explosive, irritant

Key Observations :

  • The azide group significantly increases molecular weight compared to bromo- or chloro-substituted analogs (e.g., 1-bromo-3,4-difluorobenzene, MW = 192.98 vs. target compound MW = ~233.9).
  • Fluorine substituents lower boiling points due to reduced molecular symmetry and weaker intermolecular forces.

Biological Activity

1-Azido-2-bromo-3,4-difluorobenzene (CAS No. 2567498-79-5) is a compound of growing interest in the fields of medicinal chemistry and molecular biology. Its unique structural features, including the azido group and halogen substituents, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

This compound is characterized by its azido group (-N₃), which is known for its reactivity in click chemistry and bioconjugation applications. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a useful intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions:

  • Click Chemistry : The azido group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which are valuable in drug development and biomolecule labeling.
  • Substitution Reactions : The bromine atom can be substituted with nucleophiles, allowing for the modification of the compound to enhance its biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, particularly against certain strains of bacteria. This is hypothesized to be due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Anticancer Properties : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cells. The azido group may play a role in inducing apoptosis through reactive oxygen species (ROS) generation or by disrupting DNA synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. For instance, studies on structurally related compounds have shown inhibition of kinases and phosphatases, suggesting a similar potential for this compound.

Case Studies

A few notable case studies illustrate the biological activity of related compounds:

  • Study on Antimicrobial Effects : A study investigated the antimicrobial effects of halogenated azides against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for related azide compounds .
  • Cytotoxicity Assessment : In vitro assays demonstrated that structurally similar difluorobenzene derivatives exhibited cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ values ranging from 10 to 30 µM . This suggests that this compound may possess comparable activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant growth inhibition in bacteria
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of cellular enzymes

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